molecular formula C9H7F3O4 B1435856 5-Methoxy-2-(trifluoromethoxy)benzoic acid CAS No. 433330-73-5

5-Methoxy-2-(trifluoromethoxy)benzoic acid

Cat. No. B1435856
M. Wt: 236.14 g/mol
InChI Key: DHAFHABDEMTSLQ-UHFFFAOYSA-N
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Description

5-Methoxy-2-(trifluoromethoxy)benzoic acid is a chemical compound with the molecular formula C9H7F3O4 . It has a molecular weight of 236.15 .


Molecular Structure Analysis

The InChI code for 5-Methoxy-2-(trifluoromethoxy)benzoic acid is 1S/C9H7F3O4/c1-15-5-2-3-7 (16-9 (10,11)12)6 (4-5)8 (13)14/h2-4H,1H3, (H,13,14) . This indicates the presence of methoxy, trifluoromethoxy, and carboxylic acid functional groups in the molecule .


Physical And Chemical Properties Analysis

5-Methoxy-2-(trifluoromethoxy)benzoic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Synthesis and Derivative Development

5-Methoxy-2-(trifluoromethoxy)benzoic acid has applications in the synthesis of various chemical compounds. For example, Sinha et al. (2000) demonstrated that the potassium salt of similar compounds (3-methoxy and 3,5-dimethoxy benzoic acids) could be selectively deprotonated for the synthesis of 3,5-dimethoxy-4-methyl benzoic acid (Sinha, Mandal, & Chandrasekaran, 2000). Similarly, Shevchenko et al. (2014) prepared hydrogen isotope-labeled derivatives of 2-methyl-5-(p-methoxyphenyl)benzoic acid N-methylamide and N-methyl-N-(2-methyl-4-methoxy-5-trifluoromethylphenyl)-N′-methylurea (Shevchenko, Nagaev, & Myasoedov, 2014).

Mass Spectrometry and Analytical Chemistry

In the field of analytical chemistry, benzoic acid derivatives have been used as additives to improve the performance of matrix-assisted laser desorption/ionization mass spectrometry. Karas et al. (1993) found that using benzoic acid derivatives substituted at specific positions as a co-matrix with 2,5-dihydroxybenzoic acid results in improved ion yields and signal-to-noise ratio, particularly for high-mass range molecules (Karas et al., 1993).

Environmental Applications

In environmental science, benzoic acid derivatives have been explored for their potential in waste treatment and recovery processes. For instance, Gunjate et al. (2020) demonstrated the use of 2-hydroxy-5-methoxy benzoic acid for surface modification of activated carbon, which enhanced the removal of cobalt ions from aqueous solutions (Gunjate, Meshram, Khope, & Awachat, 2020).

Molecular Structure and Crystalline Architecture

The molecular structure and crystalline architecture of benzoic acid derivatives, including those with methoxy and ethoxy substitutions, have been extensively studied. Raffo et al. (2014) examined the crystalline structure of various alkoxy-substituted benzoic acids, discussing the details of their packing arrangements and molecular factors influencing their structures (Raffo et al., 2014).

Biotechnology and Microbial Metabolism

In biotechnology, benzoic acid derivatives have been studied for their interactions with microbial organisms. Donnelly and Dagley (1980) researched the oxidation of various methoxy-benzoic acids by a strain of Pseudomonas putida, contributing to the understanding of microbial metabolism of aromatic compounds (Donnelly & Dagley, 1980).

properties

IUPAC Name

5-methoxy-2-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4/c1-15-5-2-3-7(16-9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAFHABDEMTSLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001264734
Record name 5-Methoxy-2-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-2-(trifluoromethoxy)benzoic acid

CAS RN

433330-73-5
Record name 5-Methoxy-2-(trifluoromethoxy)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433330-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001264734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Castagnetti, M Schlosser - Chemistry–A European Journal, 2002 - Wiley Online Library
Judged by its capacity to promote a hydrogen/metal permutation at an ortho position, the trifluoromethoxy group is superior to both the methoxy and trifluoromethyl groups. Moreover, …

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